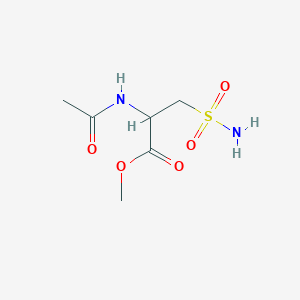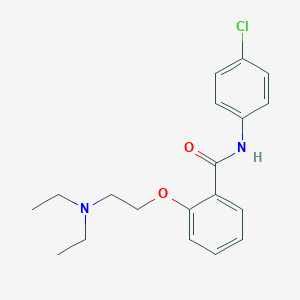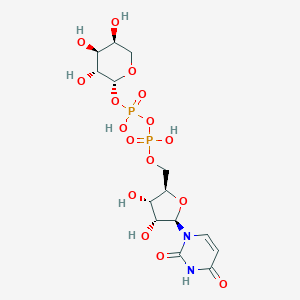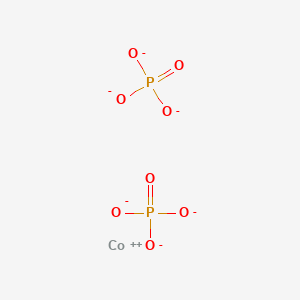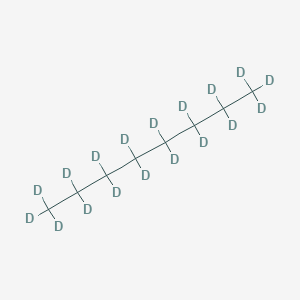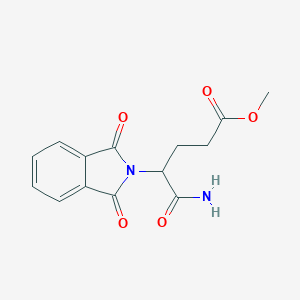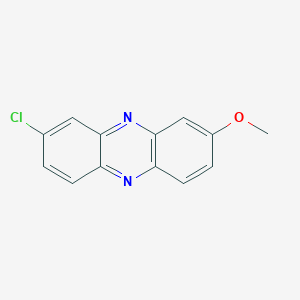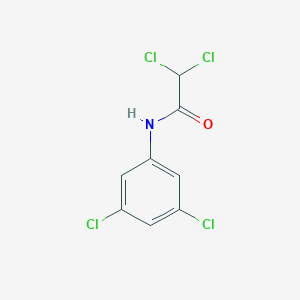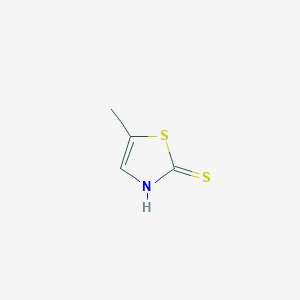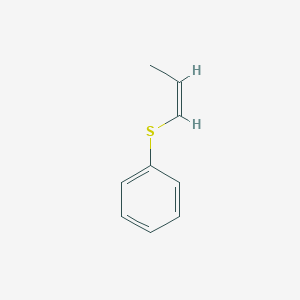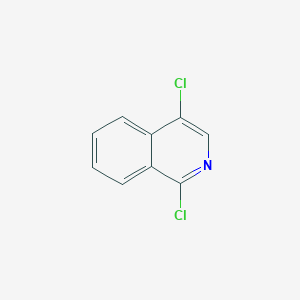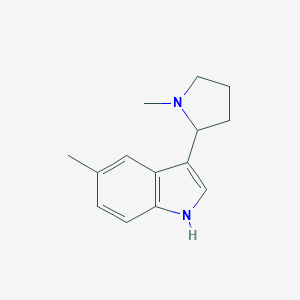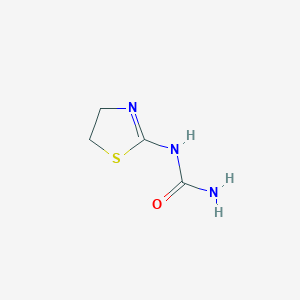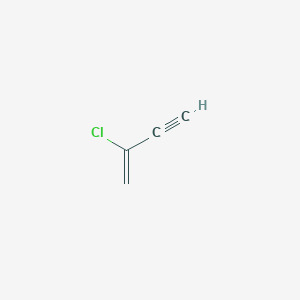
1-Buten-3-yne, 2-chloro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Buten-3-yne, 2-chloro- is a chemical compound that belongs to the family of alkynes. It is also known as 2-chloro-3-buten-1-yne or chloroallene. This compound has gained significant attention in the scientific community due to its unique properties and potential applications.
作用機序
The mechanism of action of 1-Buten-3-yne, 2-chloro- is not fully understood. However, it is believed to act as an alkylating agent, reacting with nucleophiles such as DNA and proteins. This can lead to the formation of covalent bonds and subsequent changes in the structure and function of these biomolecules.
生化学的および生理学的効果
1-Buten-3-yne, 2-chloro- has been shown to exhibit cytotoxic effects on various cancer cell lines. It has also been reported to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the regulation of neurotransmitters. Additionally, the compound has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism.
実験室実験の利点と制限
The advantages of using 1-Buten-3-yne, 2-chloro- in lab experiments include its unique reactivity and potential applications in various fields. However, the compound has some limitations, such as its toxicity and potential hazards during handling and storage.
将来の方向性
There are several future directions for research on 1-Buten-3-yne, 2-chloro-. One potential area of research is the development of new synthetic methods and strategies for the preparation of this compound and its derivatives. Another area of research is the investigation of its potential applications in medicinal chemistry, such as the development of new anticancer agents and enzyme inhibitors. Additionally, the compound's potential applications in material science, such as the synthesis of functionalized polymers and coatings, could also be explored.
合成法
1-Buten-3-yne, 2-chloro- can be synthesized by reacting propargyl chloride with acetylene in the presence of a base such as sodium hydroxide. This reaction results in the formation of 1-Buten-3-yne, 2-chloro- along with other by-products. The compound can be isolated and purified using various techniques such as distillation, chromatography, and crystallization.
科学的研究の応用
1-Buten-3-yne, 2-chloro- has been extensively studied for its potential applications in various fields such as organic synthesis, material science, and medicinal chemistry. It has been used as a building block for the synthesis of various compounds such as pyrimidine derivatives, triazoles, and benzothiazoles. The compound has also been used as a ligand in coordination chemistry and as a precursor for the synthesis of functionalized polymers.
特性
CAS番号 |
17712-36-6 |
|---|---|
製品名 |
1-Buten-3-yne, 2-chloro- |
分子式 |
C4H3Cl |
分子量 |
86.52 g/mol |
IUPAC名 |
2-chlorobut-1-en-3-yne |
InChI |
InChI=1S/C4H3Cl/c1-3-4(2)5/h1H,2H2 |
InChIキー |
KRSMTQBJRPTXRB-UHFFFAOYSA-N |
SMILES |
C=C(C#C)Cl |
正規SMILES |
C=C(C#C)Cl |
同義語 |
2-Chloro-1-buten-3-yne |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



